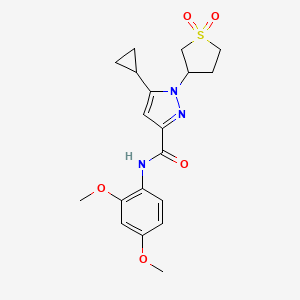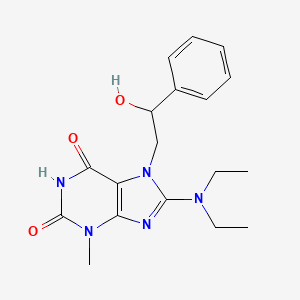![molecular formula C19H24N2O5 B6484337 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide CAS No. 877631-22-6](/img/structure/B6484337.png)
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide (FMO) is a synthetic compound that has been used in various scientific research applications. It is a derivative of benzamide, and its unique chemical structure makes it an attractive agent for a variety of research purposes. FMO has been studied for its potential role as an inhibitor of enzymes and as a potential therapeutic agent for a variety of diseases.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide has been used in various scientific research applications, including enzyme inhibition and drug discovery. It has been used to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used to study the effects of various drugs on the human body, as well as to investigate the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, and by inhibiting this enzyme, this compound can increase the amount of acetylcholine in the body. This can have a range of effects on the body, depending on the drug or compound being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is thought to have a range of effects on the body, depending on the drug or compound being studied. For example, this compound has been shown to increase the amount of acetylcholine in the body, which can lead to increased alertness and improved focus. It has also been shown to have anti-inflammatory and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
The main advantage of using N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide in lab experiments is its high yield from the Suzuki coupling reaction. This makes it an economical choice for researchers. Additionally, this compound is a relatively stable compound, making it suitable for use in a variety of experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not soluble in water, and so it must be dissolved in an organic solvent before use. Additionally, its mechanism of action is not yet fully understood, so further research is needed to determine its full potential.
Future Directions
The future directions for the use of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide in scientific research are numerous. Further research is needed to determine its full range of biochemical and physiological effects. Additionally, further research is needed to investigate the mechanism of action of this compound and to determine its potential as a therapeutic agent. Furthermore, this compound could be used in drug discovery to identify new compounds with potential therapeutic applications. Finally, this compound could be used in the development of new synthetic methods and techniques for the synthesis of other compounds.
Synthesis Methods
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide is synthesized through a process known as Suzuki coupling. This involves the reaction of a boronic acid with an organohalide in the presence of a palladium catalyst. The reaction is performed in an aqueous solution and the resulting product is purified by chromatography. The yield of this compound from this reaction is typically high, making it a useful and economical synthetic agent.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-23-17-6-5-14(12-18(17)24-2)19(22)20-13-15(16-4-3-9-26-16)21-7-10-25-11-8-21/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOFCJYRDRYAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51087718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-hydroxypropyl)-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484265.png)
![methyl 2-({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}amino)acetate](/img/structure/B6484271.png)
![7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484278.png)
![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484279.png)



![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B6484333.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B6484342.png)
![ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate](/img/structure/B6484349.png)
![ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484363.png)
![methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484368.png)